6-Bromo-3-(methylthio)-1,2,4-triazine: A Strategic Scaffold for Heterocyclic Functionalization
6-Bromo-3-(methylthio)-1,2,4-triazine: A Strategic Scaffold for Heterocyclic Functionalization
Executive Summary
6-Bromo-3-(methylthio)-1,2,4-triazine (CAS: 1832647-26-3 ) represents a high-value heterocyclic building block characterized by orthogonal reactivity. Its structure features an electron-deficient 1,2,4-triazine core equipped with two distinct functional handles: a nucleofugal methylthio group at position C3 and a bromo substituent at position C6.
This dual-functionality allows for sequential, regioselective derivatization—making it an indispensable scaffold in the synthesis of adenosine receptor antagonists (e.g., A2A), kinase inhibitors, and novel agrochemicals. This guide details the molecular properties, validated synthesis protocols, and divergent reactivity profiles necessary to utilize this compound in high-throughput lead optimization.
Key Physicochemical Data
| Property | Value |
| IUPAC Name | 6-Bromo-3-(methylsulfanyl)-1,2,4-triazine |
| Molecular Formula | C₄H₄BrN₃S |
| Molecular Weight | 206.06 g/mol |
| CAS Number | 1832647-26-3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Molecular Architecture & Electronic Profile
The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack.
-
C3 Position (S-Methyl): The carbon at position 3 is flanked by two nitrogen atoms (N2 and N4), rendering it the most electrophilic site for nucleophilic aromatic substitution (
). The methylthio (-SMe) group acts as a versatile leaving group, which can be displaced directly or activated via oxidation to a sulfone (-SO₂Me). -
C6 Position (Bromo): The C6 position is electronically distinct. While less electrophilic than C3, the C-Br bond is perfectly positioned for metal-halogen exchange or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).
Strategic Advantage: The reactivity difference between C3 and C6 allows researchers to functionalize one site without disturbing the other, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.
Synthesis & Manufacturing Protocols
While 6-bromo-3-(methylthio)-1,2,4-triazine is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route involves the bromination of the parent 3-(methylthio)-1,2,4-triazine.
Protocol A: Bromination of 3-(methylthio)-1,2,4-triazine[2]
Mechanism: Electrophilic aromatic substitution (or addition-elimination) using N-Bromosuccinimide (NBS).
Materials:
-
3-(Methylthio)-1,2,4-triazine (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 3-(methylthio)-1,2,4-triazine (10 mmol) and anhydrous MeCN (50 mL). Cool the solution to 0°C under an argon atmosphere.
-
Bromination: Add NBS (11 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically appears as a less polar spot compared to the starting material.
-
Work-up: Quench the reaction with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Yield Expectation: 60–80%.
Divergent Reactivity & Functionalization
The power of this scaffold lies in its ability to undergo orthogonal reactions. The diagram below illustrates the logical flow for diversifying the core.
Figure 1: Divergent synthetic pathways for 6-bromo-3-(methylthio)-1,2,4-triazine. Red arrows indicate primary first-step modifications.
Pathway 1: C6-Palladium Catalyzed Coupling (Suzuki-Miyaura)
This reaction installs aryl or heteroaryl groups at the C6 position while leaving the C3-SMe group intact for later displacement.
Protocol:
-
Setup: In a sealed tube, combine 6-bromo-3-(methylthio)-1,2,4-triazine (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with argon for 10 minutes.
-
Catalyst: Add
(5 mol%). -
Heating: Heat to 90–100°C for 4–12 hours.
-
Note: The electron-deficient nature of the triazine facilitates oxidative addition, often requiring milder conditions than bromobenzenes.
Pathway 2: C3-Nucleophilic Displacement ( )
Direct displacement of the -SMe group by primary or secondary amines.
Protocol:
-
Setup: Dissolve the scaffold (1.0 eq) in anhydrous THF or Dioxane.
-
Nucleophile: Add the amine (R-NH₂, 1.2–1.5 eq).
-
Base: Add DIPEA (2.0 eq) if using an amine salt; otherwise, the amine itself may suffice.
-
Reaction: Heat to reflux. If the reaction is sluggish, microwave irradiation at 120°C for 30 mins is highly effective.
-
Optimization: If the -SMe group is too unreactive, oxidize it first to the sulfone (-SO₂Me) using mCPBA (DCM, 0°C, 2 hrs) to dramatically increase electrophilicity.
Safety & Handling Guidelines
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Reactive Hazards: Avoid contact with strong oxidizing agents. The compound may emit toxic fumes of sulfur oxides (
) and hydrogen bromide (HBr) upon thermal decomposition. -
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a chemical fume hood to avoid inhalation of dust or aerosols.
References
-
BenchChem. "6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine and related Triazine Scaffolds." BenchChem Product Database. Accessed 2025.[2][3]
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Mantri, M. et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, 2012, 55(1), 707-720.
-
Pałasz, A. "Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles." Collection of Czechoslovak Chemical Communications, 1975.
-
ChemicalBook. "6-Bromo-1,2,4-triazin-3-amine Synthesis and Properties." ChemicalBook Database.
-
Reagentia. "6-Bromo-3-(Methylthio)-1,2,4-Triazine Product Page (CAS 1832647-26-3)."[4][5]
